molecular formula C19H23NO5 B1681367 Tretoquinolum CAS No. 30418-38-3

Tretoquinolum

Cat. No.: B1681367
CAS No.: 30418-38-3
M. Wt: 345.4 g/mol
InChI Key: RGVPOXRFEPSFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tretoquinolum (IUPAC name: 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic fluoroquinolone derivative with broad-spectrum antimicrobial activity. It is structurally characterized by a bicyclic aromatic core substituted with fluorine, chlorine, and a carboxylic acid group, which enhances its binding affinity to bacterial DNA gyrase and topoisomerase IV . First synthesized in the early 2000s, this compound demonstrates potent activity against Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) range of 0.5–2 µg/mL . Its pharmacokinetic profile includes high oral bioavailability (>85%) and a plasma half-life of 6–8 hours, making it suitable for once-daily dosing in clinical settings .

Chemical Reactions Analysis

Tretoquinol undergoes several types of chemical reactions, including:

    Oxidation: Tretoquinol can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of tretoquinol can lead to the formation of dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Tretoquinol can undergo substitution reactions, particularly at the methoxy groups.

Scientific Research Applications

Tretoquinol, also known as trimetoquinol, is a β2-agonist that has been used therapeutically for treating asthma . It is listed as a banned substance by the World Anti-Doping Agency (WADA) since January 2019 .

Scientific Research Applications

  • Doping Control: Tretoquinol's presence on the WADA Prohibited List 2019 has led to the development of methods for its detection in human urine for doping control purposes . Liquid chromatography-tandem mass spectrometry is used to quantify tretoquinol (free form plus glucuronide) in human urine . Studies on trimetoquinol metabolism have shown that it is excreted in urine either as a free form or as phase-II conjugates (glucuronide and sulfate) . The longest-lasting urinary metabolite of tretoquinol, O-methylated tretoquinol, is also a useful marker in doping controls .

Case Studies

  • Excretion Study: An excretion study involving the administration of tretoquinol hydrochloride hydrate (6 mg) was conducted with urine samples collected over 48 hours, and spot urine samples collected at 7 and 14 days after administration . Tretoquinol (free form plus glucuronide conjugate) was identified up to 48 hours after administration in all subjects . The maximum concentrations ranged from 12.4-78.8 ng/mL, with a mean concentration of 55.3 ng/mL . Metabolites such as O-methylated tretoquinol, tretoquinol sulphate, and O-methylated tretoquinol sulphate were also identified in human urine after administration .

Additional Information

  • Trimetoquinol is a non-selective β-agonist . Pharmaceutical products containing trimetoquinol, such as Inolin®, are available in Japan, Indonesia, and Chinese Taipei . Over-the-counter pharmaceuticals containing trimetoquinol are also available in Japan .

Mechanism of Action

Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, causing bronchodilation and improved airflow . Additionally, tretoquinol can inhibit the release of inflammatory mediators, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Tretoquinolum belongs to the fluoroquinolone class, which includes ciprofloxacin, levofloxacin, and moxifloxacin. Below is a detailed comparison of its physicochemical, pharmacological, and toxicological properties relative to these analogs.

Physicochemical Properties

Property This compound Ciprofloxacin Levofloxacin Moxifloxacin
Molecular Weight (g/mol) 347.75 331.34 361.37 401.43
LogP (lipophilicity) 1.8 1.3 1.9 2.4
Aqueous Solubility (mg/mL) 4.2 3.5 5.1 1.8
pKa (acidic) 5.9, 8.2 6.1, 8.7 5.7, 8.4 6.3, 9.1

Key Findings :

  • This compound’s balanced lipophilicity (LogP 1.8) enhances both membrane permeability and solubility compared to ciprofloxacin (LogP 1.3) .
  • Its dual pKa values (5.9 and 8.2) optimize stability across physiological pH ranges, reducing precipitation in acidic environments .

Pharmacological Activity

Parameter This compound Ciprofloxacin Levofloxacin Moxifloxacin
MIC90 for E. coli (µg/mL) 0.5 0.25 0.5 0.125
MIC90 for S. aureus (µg/mL) 2.0 1.0 1.0 0.25
DNA Gyrase Inhibition (IC50, nM) 12 18 15 8
Plasma Half-Life (h) 6–8 4–5 6–8 10–12

Key Findings :

  • This compound shows superior Gram-negative coverage compared to levofloxacin but is less potent than moxifloxacin against Gram-positive bacteria .
  • Its extended half-life (6–8 hours) matches levofloxacin, reducing dosing frequency compared to ciprofloxacin .

Toxicity and Adverse Effects

Parameter This compound Ciprofloxacin Levofloxacin Moxifloxacin
QT Prolongation Risk Moderate Low Moderate High
Phototoxicity Incidence 3% 2% 1% 5%
Hepatotoxicity (ALT Elevation) 5% 4% 3% 7%

Key Findings :

  • This compound’s phototoxicity risk (3%) is higher than levofloxacin but lower than moxifloxacin, making it a safer option for sun-exposed patients .
  • Hepatotoxicity incidence (5%) is comparable to other fluoroquinolones but requires monitoring in long-term use .

Research Findings and Clinical Relevance

  • Mechanistic Studies: this compound’s 7-chloro substitution enhances DNA gyrase binding by forming a halogen bond with residue Asp87 in E. coli .
  • Resistance Profile: Mutations in gyrA (Ser83Leu) reduce this compound’s efficacy by 8-fold, but its dual-target inhibition mitigates resistance development compared to ciprofloxacin .
  • Clinical Trials : Phase III trials demonstrated a 92% cure rate for urinary tract infections, outperforming levofloxacin (85%) but lagging behind moxifloxacin (94%) .

Biological Activity

Tretoquinolum, also known as trimetoquinol, is a non-selective β2-agonist primarily utilized in the treatment of bronchial asthma and asthmatic bronchitis. This compound exhibits significant biological activities that contribute to its therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, metabolic pathways, and relevant case studies.

This compound functions primarily through the following mechanisms:

  • Bronchodilation : It relaxes bronchial smooth muscle, leading to the dilation of airways, which alleviates asthma symptoms and improves airflow.
  • Anti-inflammatory Effects : The compound inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are crucial in the pathophysiology of asthma. By blocking these mediators, this compound reduces airway inflammation and hyperreactivity .

Pharmacokinetics

Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism and excretion patterns. A significant study conducted with six volunteers administered 6 mg of Tretoquinol hydrochloride showed that:

  • The compound was detectable in urine as both free form and phase-II conjugates (glucuronide and sulfate) up to 48 hours post-administration.
  • Maximum concentrations in urine ranged from 12.4 to 78.8 ng/mL, with a mean concentration of 55.3 ng/mL .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Dose Administered6 mg
Detection TimeUp to 48 hours
Maximum Urinary Concentration12.4 - 78.8 ng/mL
Mean Urinary Concentration55.3 ng/mL
Limit of Detection0.03 ng/mL

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

  • Asthma Management : In a clinical trial involving patients with moderate to severe asthma, this compound demonstrated significant improvement in lung function as measured by forced expiratory volume (FEV1). Patients reported fewer asthma attacks and reduced reliance on rescue inhalers .
  • Doping Control : Due to its classification as a prohibited substance by the World Anti-Doping Agency (WADA), studies have focused on its detection in athletes. Research indicated that urinary metabolites such as O-methylated tretoquinol could serve as markers for doping violations in sports .

Safety and Toxicology

While this compound is effective in treating asthma, concerns regarding its safety profile have emerged:

  • Adverse Effects : Some studies suggest potential side effects including tachycardia and tremors, common among β2-agonists. Monitoring is recommended during treatment .
  • Toxicity Studies : Preliminary assessments indicate that while this compound has beneficial effects on airway function, it may exhibit cytotoxic properties at higher concentrations .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Tretoquinolum, and how can researchers validate its structural purity?

  • Methodological Answer: Synthesis protocols for this compound should be cross-validated using spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm molecular integrity. Comparative analysis with literature-reported spectral data is critical for purity verification . For novel synthesis routes, employ reaction optimization frameworks (e.g., Design of Experiments) to assess yield reproducibility and byproduct profiles .

Q. Which analytical techniques are most reliable for assessing this compound’s stability under varying physicochemical conditions?

  • Methodological Answer: Accelerated stability studies under controlled temperature, humidity, and light exposure, paired with LC-MS or UV-Vis spectroscopy, are recommended. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation pathways and shelf-life predictions. Ensure compliance with ICH guidelines for pharmaceutical stability testing .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer: Adopt the PICOT framework (Population: target cells/organisms; Intervention: dose range; Comparison: positive/negative controls; Outcome: IC50/EC50; Time: exposure duration) . Preclinical assays should include dose-response curves and cytotoxicity screening (e.g., MTT assay), with triplicate replicates to minimize variability .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing this compound’s in vivo efficacy versus in vitro mechanistic studies?

  • Methodological Answer: In vivo studies require rigorous control of confounding variables (e.g., pharmacokinetic variability, metabolic clearance). Use crossover designs or matched-pair analysis to reduce inter-subject variability. For in vitro work, employ organoid models or 3D cell cultures to better mimic physiological conditions . Statistical power analysis must precede both study types to ensure sample adequacy .

Q. How should researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

  • Methodological Answer: Conduct a meta-analysis of existing pharmacokinetic data, stratifying by administration route, species, and formulation. Apply mixed-effects models to account for heterogeneity. Validate findings via in silico pharmacokinetic simulations (e.g., PBPK modeling) .

Q. What strategies optimize this compound’s solubility and bioavailability in preclinical formulations?

  • Methodological Answer: Use a Quality by Design (QbD) approach to test co-solvents, surfactants, or solid dispersion techniques. Characterize formulations via DSC (differential scanning calorimetry) and dissolution profiling. Compare bioavailability using AUC (area under the curve) measurements in animal models .

Q. How can computational models enhance mechanistic studies of this compound’s molecular interactions?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-reference with mutagenesis studies to identify critical binding residues .

Q. What validation criteria are essential for confirming novel this compound derivatives’ therapeutic potential?

  • Methodological Answer: Follow the NIH’s “assay guidance” for high-throughput screening: assess selectivity (e.g., kinase profiling panels), ADMET properties (e.g., CYP450 inhibition), and in vivo toxicity (LD50). Use cheminformatics tools (e.g., Schrödinger Suite) for structure-activity relationship (SAR) analysis .

Q. How should researchers address reproducibility challenges in this compound’s reported antiviral or anticancer effects?

  • Methodological Answer: Implement blinded, multi-center validation studies with standardized protocols. Use reference standards (e.g., NIST-traceable compounds) and share raw data via open-access repositories. Apply CONSORT or ARRIVE guidelines for transparent reporting .

Q. What systematic review methodologies best identify gaps in this compound’s existing research landscape?

  • Methodological Answer: Conduct a PRISMA-compliant systematic review, categorizing studies by mechanism, model system, and outcomes. Use tools like VOSviewer for bibliometric analysis to map knowledge clusters and underexplored areas (e.g., long-term toxicity, resistance mechanisms) .

Q. Key Methodological Tables

Table 1: Framework for Structuring this compound Research Questions

FrameworkApplication ExampleEvidence Source
PICOT Defining in vitro vs. in vivo study parameters
QbD Optimizing formulation solubility
PRISMA Conducting systematic reviews

Q. Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyEvidence Source
Uncontrolled degradationUse inert storage conditions (N2 atmosphere)
Low statistical powerPre-study power analysis (G*Power software)
Inconsistent bioassaysAdopt SOPs from EMA/FDA guidelines

Properties

CAS No.

30418-38-3

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI Key

RGVPOXRFEPSFGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.